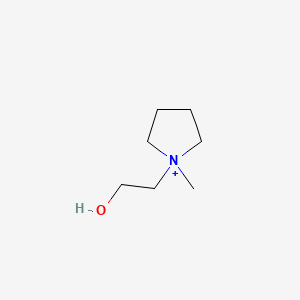![molecular formula C17H22N4O2 B1227887 N-[2-(dimethylamino)ethyl]-2-[3-(4-methylphenyl)-6-oxo-1-pyridazinyl]acetamide](/img/structure/B1227887.png)
N-[2-(dimethylamino)ethyl]-2-[3-(4-methylphenyl)-6-oxo-1-pyridazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-2-[3-(4-methylphenyl)-6-oxo-1-pyridazinyl]acetamide is a member of pyridazines and a ring assembly.
Aplicaciones Científicas De Investigación
Synthesis Improvements and Applications : Gong Fenga (2007) reported improvements in the synthesis process of a similar compound, which involved steps such as reduction, acetylation, ethylation, and condensation. This study highlights the importance of process optimization in the production of complex organic compounds (Gong Fenga, 2007).
Antifungal Properties : Research by Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which are structurally related to the compound , as effective antifungal agents against Candida and Aspergillus species. This demonstrates potential medicinal applications of such compounds (Bardiot et al., 2015).
Regioselective Synthesis : Hanzlowsky et al. (2003) explored the regioselective synthesis of ethyl pyrazolecarboxylates using compounds similar to the one . Their study contributes to the field of synthetic chemistry, particularly in the synthesis of pyrazole derivatives (Hanzlowsky et al., 2003).
Heterocyclic Chemistry Applications : Farag et al. (2004) investigated the synthesis of pyridones and pyrazolo[2,3-a]pyrimidines, incorporating elements structurally related to the compound . This research contributes to the understanding of heterocyclic chemistry and the synthesis of novel compounds (Farag et al., 2004).
Catalytic Applications : Yavari et al. (2002) described the use of triphenylphosphine in the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, highlighting the catalytic role of components similar to the compound (Yavari et al., 2002).
Propiedades
Fórmula molecular |
C17H22N4O2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C17H22N4O2/c1-13-4-6-14(7-5-13)15-8-9-17(23)21(19-15)12-16(22)18-10-11-20(2)3/h4-9H,10-12H2,1-3H3,(H,18,22) |
Clave InChI |
ZFNAWHPUCPSXBF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


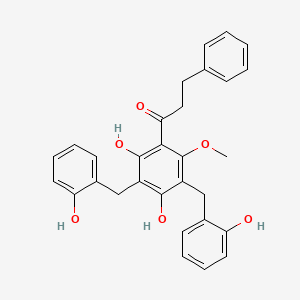

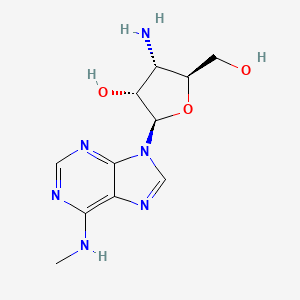
![4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B1227807.png)
![5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B1227811.png)
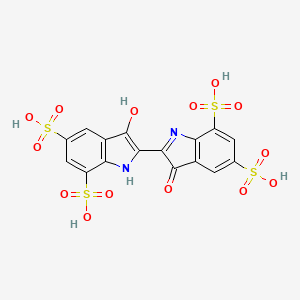
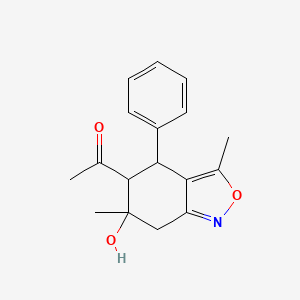


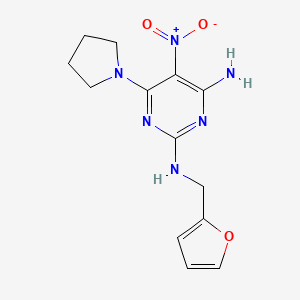
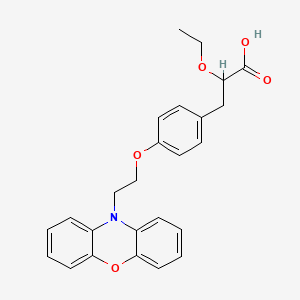
![8-Nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline](/img/structure/B1227828.png)
